molecular formula C24H21ClN4O3S B11667773 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide

Cat. No.: B11667773
M. Wt: 481.0 g/mol
InChI Key: OXUBFMAGXIHONM-ZMFRSBBQSA-N
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Description

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzimidazole ring, a chlorobenzyl group, and a methoxybenzylidene moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the acetohydrazide derivative.

    Schiff Base Formation: Finally, the acetohydrazide is condensed with 4-hydroxy-3-methoxybenzaldehyde to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and enzymes, potentially inhibiting their function. The compound may also interfere with cellular processes by binding to proteins and disrupting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide
  • 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(4-hydroxyphenyl)methylideneacetohydrazide
  • 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(3-hydroxyphenyl)methylideneacetohydrazide

Uniqueness

The uniqueness of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C24H21ClN4O3S

Molecular Weight

481.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H21ClN4O3S/c1-32-22-12-17(8-11-21(22)30)13-26-28-23(31)15-33-24-27-19-4-2-3-5-20(19)29(24)14-16-6-9-18(25)10-7-16/h2-13,30H,14-15H2,1H3,(H,28,31)/b26-13-

InChI Key

OXUBFMAGXIHONM-ZMFRSBBQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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